2,6-Dichlorophenylacetonitrile: A Technical Guide to its Chemical Properties and Reactivity
2,6-Dichlorophenylacetonitrile: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylacetonitrile, also known as 2,6-Dichlorobenzyl cyanide, is a halogenated aromatic nitrile with the chemical formula C₈H₅Cl₂N.[1] It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, along with the nitrile functional group, imparts unique chemical and biological properties to the molecule, making it a subject of interest in medicinal chemistry and material science.[1] This technical guide provides an in-depth overview of the chemical properties, reactivity, and handling of 2,6-Dichlorophenylacetonitrile.
Chemical Properties
2,6-Dichlorophenylacetonitrile is a white to nearly white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂N | [1][][4] |
| Molecular Weight | 186.03 g/mol | [1][][4] |
| CAS Number | 3215-64-3 | [1][2][][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 73-78 °C | [1][2] |
| IUPAC Name | 2-(2,6-dichlorophenyl)acetonitrile | [1][5] |
| Synonyms | 2,6-Dichlorobenzyl cyanide, 2,6-Dichlorobenzeneacetonitrile | [1][4][6] |
| InChI | InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | [1][4][5] |
| InChI Key | AOEJUUCUKRUCEF-UHFFFAOYSA-N | [1][4][5] |
| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)Cl | [1][5] |
Chemical Reactivity
The reactivity of 2,6-Dichlorophenylacetonitrile is primarily influenced by the nitrile group and the dichlorinated phenyl ring. The electron-withdrawing nature of the two chlorine atoms affects the reactivity of the aromatic ring and the benzylic position.
Key Reactions:
-
Oxidation: The nitrile group can be oxidized to produce 2,6-dichlorobenzaldehyde. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[1]
-
Reduction: The nitrile group can be reduced to form 2,6-dichlorobenzylamine. A common reducing agent used for this reaction is lithium aluminum hydride.[1]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2,6-dichlorophenylacetic acid. This is a common and useful reaction for the synthesis of derivatives.
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to a variety of benzyl cyanide derivatives.[1] Common nucleophiles used in these reactions include sodium methoxide and sodium ethoxide.[1]
Stability and Incompatibilities:
2,6-Dichlorophenylacetonitrile is a stable compound under normal conditions. However, it should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen chloride.[8]
Caption: Key chemical reactions of 2,6-Dichlorophenylacetonitrile.
Experimental Protocols
Synthesis of 2,6-Dichlorophenylacetonitrile
A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzyl chloride with a cyanide salt.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Potassium cyanide
-
18-crown-6 (catalyst)
-
Ethanol
-
Water
Procedure:
-
A solution of potassium cyanide (26 g, 400.00 mmol) and 18-crown-6 (0.05 g) in water (60 mL) is prepared in a 500 mL round-bottom flask.[2]
-
An ethanol (300 mL) solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) is added to the potassium cyanide solution.[2]
-
The reaction mixture is stirred under reflux conditions for 1 to 3 hours.[2] The progress of the reaction is monitored by thin-layer chromatography.[2]
-
After the reaction is complete, the mixture is concentrated to dryness using a rotary evaporator.[2]
-
The concentrated residue is washed with water (5 x 100 mL) to yield 2-(2,6-dichlorophenyl)acetonitrile as a white solid.[2]
Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetonitrile.
Hydrolysis of 2,6-Dichlorophenylacetonitrile to 2,6-Dichlorophenylacetic Acid
This protocol details the conversion of the nitrile to a carboxylic acid.
Materials:
-
2,6-Dichlorophenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, a solution of 2,6-dichlorophenylacetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) is prepared.[9][10]
-
After cooling to room temperature, the reaction is quenched by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3.[9][10]
-
The product is extracted with chloroform (5 x 50 mL).[10]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[10]
Safety and Hazards
2,6-Dichlorophenylacetonitrile is classified as a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Applications
Due to its versatile reactivity, 2,6-Dichlorophenylacetonitrile is a valuable building block in several areas:
-
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.[1]
-
Agrochemicals: It is utilized in the production of herbicides and other agrochemicals.[1]
-
Dyes: It is used as an intermediate in the synthesis of dyes.[1]
-
Organic Synthesis: It is a key intermediate for synthesizing a range of organic molecules.[1]
-
Biological Studies: The compound has been investigated for its biological activities, including enzyme inhibition.[1]
Conclusion
2,6-Dichlorophenylacetonitrile is a compound of significant interest to the chemical and pharmaceutical industries. Its distinct chemical properties and reactivity, stemming from the dichlorinated phenyl ring and the nitrile group, allow for its use in the synthesis of a wide array of valuable molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Buy 2,6-Dichlorophenylacetonitrile | 3215-64-3 [smolecule.com]
- 2. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 4. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 5. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
